molecular formula C10H8ClN B1619503 7-Chloro-4-methylquinoline CAS No. 40941-53-5

7-Chloro-4-methylquinoline

Cat. No.: B1619503
CAS No.: 40941-53-5
M. Wt: 177.63 g/mol
InChI Key: OUFGWFRCXZIEPM-UHFFFAOYSA-N
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Description

7-Chloro-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical structure, which consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the reaction between 2-chloroaniline and acetic acid in the presence of a catalyst, resulting in higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-4-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity. These interactions make it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-4-methylquinoline is unique due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the chlorine atom at the 7th position increases its lipophilicity, allowing it to better penetrate cell membranes. The methyl group at the 4th position further modifies its electronic properties, making it more effective in certain chemical reactions and biological interactions .

Properties

IUPAC Name

7-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFGWFRCXZIEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068266
Record name 7-Chloro-4-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40941-53-5
Record name 7-Chloro-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40941-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 7-chloro-4-methyl-
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Record name Quinoline, 7-chloro-4-methyl-
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Record name 7-Chloro-4-methylquinoline
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Record name 7-chloro-4-methylquinoline
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Synthesis routes and methods I

Procedure details

To a mixture containing 3-chloroaniline (1.59 g), ferric chloride hexahydrate (5.4 g), zinc chloride (0.2 g), ethanol (20 ml of 95% aqueous solution) preheated to 60° C. was added 1,3,3-trimethoxybutane (1.48 g). The resulting mixture was refluxed for two hours and allowed to stand overnight. The volatile matrials were then removed in vacuo and the residue rendered basic with 10% aqueous sodium hydroxide. The resulting mixture was partitioned between water and diethyl ether (3 times). The combined ether layer was dried over magnesium sulfate. Rotary evaporation of the ether solution gave a dark liquid. The liquid was added to a silica gel column and eluted with hexane/ethyl acetate (3:1) to give the desired product as tan crystals.
Quantity
1.59 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.8 g. (0.2 mol) 3-chloroaniline hydrochloride, 81 g. ferric trichloride hexahydrate (0.3 mol), 3.0 g. redried anhydrous zinc chloride and 150 mL 95% ethanol were added into a 500 mL 3-neck flask equipped with a reflux condenser, a magnetic stirrer with heating, a thermometer and a constant-pressure dropping funnel, and the mixture was stirred and heated to 60° C. 12.6 g. (0.18 mol) methyl vinyl ketone was added slowly through the constant-pressure dropping funnel while maintaining the temperature at 60-70° C., followed by raising the temperature to reflux for 2 hours. After cooling, the mixed solution was added with 25% aqueous sodium hydroxide until alkaline. The solvent was then distilled off under reduced pressure until dry. The resulting solids were removed and repeatedly extracted with anhydrous ethyl ether. The extracts were collected, dried over anhydrous potassium carbonate and filtered. After removing the solvent, the residue was purified in a silica column using hexane/ethyl acetate (3:1) as the mobile phase to afford 11.38 g. of product.
Name
3-chloroaniline hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric trichloride hexahydrate
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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